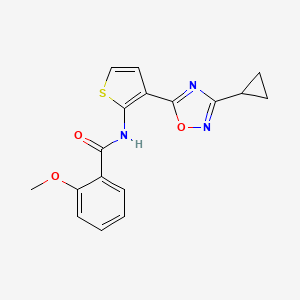

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

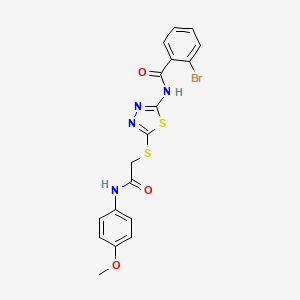

Antimicrobial and Antifungal Activity

Compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide have been synthesized and assessed for their potential in treating microbial diseases. Studies reveal that thiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds are particularly effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The promising outcomes suggest these derivatives could be valuable in the development of new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

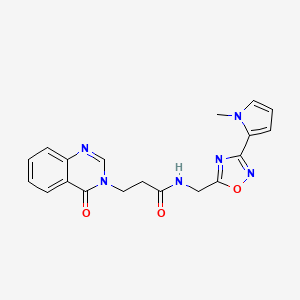

Anticancer Potential

Research on similar chemical structures has also explored their use as chemotherapeutic agents. Oxadiazole derivatives, for example, have been synthesized and tested for their anticancer activities. These studies found that certain compounds exhibit significant inhibitory effects against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, compounds containing 1,3,4-oxadiazole and benzothiazole moieties have shown to possess higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria, alongside notable antiproliferative activity against cancer cell lines. This indicates a potential for these compounds to be developed into effective anticancer drugs (Kaya et al., 2017).

Molecular Interactions and Structural Analysis

The molecular structure and intermolecular interactions of compounds containing the methoxybenzamide group have been extensively studied. For instance, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how these compounds interact at the molecular level, potentially aiding in the design of more effective therapeutic agents (Karabulut et al., 2014).

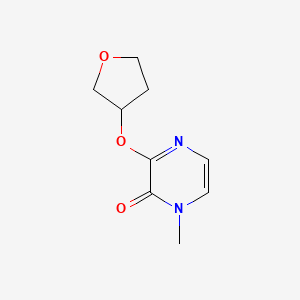

Enzymatic Activity Modulation

The effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activity of transferase enzymes have also been explored. These compounds have demonstrated the ability to modulate the activities of enzymes such as GOT, GPT, and γ-GT, which are critical in various biochemical pathways. Such findings open the door to potential therapeutic applications where modulation of enzyme activity is desired (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bonding . This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

For instance, they have been involved in pathways related to cancer therapy when acting as inhibitors of human carbonic anhydrase .

Result of Action

Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential anti-cancer, anti-aging, antimicrobial effects, among others .

Propiedades

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQKZIAFCSXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)

![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)